REACTION_CXSMILES
|
O=[C:2]([CH3:12])[CH2:3][CH:4]1[C:9](=O)[CH2:8][CH2:7][CH2:6][C:5]1=[O:11].[NH2:13][CH2:14][C:15]([OH:17])=[O:16].O>C(O)(=O)C>[CH3:12][C:2]1[N:13]([CH2:14][C:15]([OH:17])=[O:16])[C:9]2[CH2:8][CH2:7][CH2:6][C:5](=[O:11])[C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC1C(CCCC1=O)=O)C
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 30 mins at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated to a thick oil in vacuo
|
Type
|
ADDITION
|
Details
|
Acetone (200 mL) and water (40 mL) were added to the residue
|
Type
|
FILTRATION
|
Details
|
after which the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
was slurried with further acetone (100 mL) and water (20 mL) at r.t.
|
Type
|
CUSTOM
|
Details
|
then removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in aqueous sodium hydroxide (1M, 200 mL)
|
Type
|
ADDITION
|
Details
|
adding a small amount of 10M sodium hydroxide
|
Type
|
WASH
|
Details
|
After washing with ethyl acetate (2×100 mL)
|
Type
|
ADDITION
|
Details
|
the mixture was acidified by the addition of aqueous hydrochloric acid (5M, 60 mL)
|
Type
|
ADDITION
|
Details
|
sodium chloride (50 g) was added
|
Type
|
WAIT
|
Details
|
After stiffing for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum at 40° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |